6-Fluoropyridine-2-sulfonamide
Overview
Description
6-Fluoropyridine-2-sulfonamide is a chemical compound of interest in various scientific studies, particularly for its potential in biodegradation and as a precursor in the synthesis of pharmaceuticals. Its relevance spans across environmental chemistry due to its degradation products and medicinal chemistry for its role in drug synthesis.
Synthesis Analysis
Efficient and scalable synthesis methods for pyridine sulfonamides, including 6-Fluoropyridine-2-sulfonamide, have been established. These involve short-step transformations from 2,6-dibromopyridine to 6-bromopyridine-2-sulfonamide via halogen-metal exchange, reaction with sulfuryl chloride, and subsequent amidation (Emura et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds related to 6-Fluoropyridine-2-sulfonamide, such as sulfonamides and related derivatives, has been extensively studied. These analyses provide insights into the electronic and geometric configurations that influence their reactivity and biological activity (Umemoto et al., 1991).
Chemical Reactions and Properties
6-Fluoropyridine-2-sulfonamide participates in various chemical reactions, forming stable complexes and undergoing transformations that are significant in environmental and pharmaceutical chemistry. Its ability to undergo reactions such as sulfonamide and carbamate formation showcases its versatility in synthetic chemistry (Janakiramudu et al., 2017).
Scientific Research Applications
Synthetic Approaches and Applications of Sulfonimidates
- Scientific Field : Organic & Biomolecular Chemistry .
- Summary of Application : Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents . They have found uses as alkyl transfer reagents to acids, alcohols and phenols .
- Methods of Application : The synthesis of sulfonimidates focuses on their synthesis from sulfur (II), sulfur (IV) and sulfur (VI) reagents . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
- Results or Outcomes : The main advantage of such compounds is the possibility to modify up to three points of diversity; the O–R 1 bond, the S–C (R 2) bond and finally the nitrogen R 3 substituent .
Synthesis and Application of Trifluoromethylpyridines
- Scientific Field : Agrochemical and Pharmaceutical Industries .
- Summary of Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . More than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
- Methods of Application : The development of organic compounds containing fluorine has made many recent advances in the agrochemical, pharmaceutical, and functional materials fields possible .
- Results or Outcomes : The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
Synthesis and Application of Trifluoromethylpyridines
- Scientific Field : Agrochemical and Pharmaceutical Industries .
- Summary of Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . More than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
- Methods of Application : The development of organic compounds containing fluorine has made many recent advances in the agrochemical, pharmaceutical, and functional materials fields possible .
- Results or Outcomes : The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
Safety And Hazards
Future Directions
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . There is a need for a single robust method allowing the selective introduction of multiple functional groups . The application of the ring cleavage methodology could provide a privileged pyridine scaffold containing biologically relevant molecules .
properties
IUPAC Name |
6-fluoropyridine-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O2S/c6-4-2-1-3-5(8-4)11(7,9)10/h1-3H,(H2,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYFSNSPYJRQLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)S(=O)(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoropyridine-2-sulfonamide | |
CAS RN |
124433-70-1 | |
Record name | 6-fluoropyridine-2-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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